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Compound of Interest

Compound Name: Rebaudioside I

Cat. No.: B3027040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of

Rebaudioside I (Reb I), a minor steviol glycoside. Due to the limited publicly available sensory

data specific to Reb I, this document outlines protocols and comparative data from closely

related and well-characterized rebaudiosides, such as Rebaudioside A (Reb A), Rebaudioside

D (Reb D), and Rebaudioside M (Reb M). These protocols are designed to enable researchers

to conduct a thorough sensory characterization of novel sweeteners like Reb I.

Introduction to Rebaudioside I and its Sensory
Profile
Rebaudioside I is a steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like

other steviol glycosides, it is a high-intensity, non-caloric sweetener. The sensory profile of a

steviol glycoside is a critical determinant of its applicability in food, beverage, and

pharmaceutical formulations. Key sensory attributes include sweetness potency, temporal

profile (onset and duration of sweetness), and the presence of off-tastes such as bitterness,

licorice, and a lingering aftertaste.

While specific quantitative sensory data for Rebaudioside I is not extensively documented in

publicly available literature, its structural similarity to other rebaudiosides suggests it likely

interacts with the sweet taste receptors (T1R2/T1R3) and potentially with bitter taste receptors

(TAS2R4 and TAS2R14)[1][2][3]. The nature and intensity of these interactions will define its
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unique sensory profile. The following sections provide protocols to quantitatively assess these

attributes for Rebaudioside I.

Quantitative Sensory Data of Comparative
Rebaudiosides
To establish a benchmark for the sensory evaluation of Rebaudioside I, the following tables

summarize quantitative data for the well-researched Rebaudioside A, D, and M. These

compounds are often compared to sucrose for their sensory characteristics.

Table 1: Comparative Sweetness Potency of Rebaudioside A, D, and M

Sweetener
Sweetness Potency (vs.
Sucrose)

Notes

Rebaudioside A 200-300 times
Often exhibits a noticeable

bitter aftertaste[4][5].

Rebaudioside D ~250-350 times

Generally considered to have

a cleaner taste profile with less

bitterness than Reb A[6][7].

Rebaudioside M 200-350 times

Known for its sugar-like taste

with minimal bitterness and

aftertaste[6][8][9].

Table 2: Mean Intensity Scores of In-Mouth, Immediate, and Lingering Sweetness and

Bitterness (0.1% Sweetener Solution vs. 14% Sucrose)
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Sweetener
In-Mouth
Sweetness

Immediate
Sweetness
(5s post-
expectorati
on)

Lingering
Sweetness
(1 min post-
expectorati
on)

In-Mouth
Bitterness

Immediate
Bitterness
(5s post-
expectorati
on)

14% Sucrose ~5.3 ~3.8 ~3.6 ~1.0 ~1.0

0.1% Reb A ~4.3 ~4.5 ~4.0 ~3.5 ~3.5

0.1% Reb D ~5.0 ~4.8 ~4.5 ~1.2 ~1.5

0.1% Reb M ~5.5 ~5.8 ~5.3 ~1.1 ~1.2

Data derived

from

consumer

panel

evaluations

on a 15-cm

line scale.

Higher scores

indicate

greater

intensity.[10]

[11][12]

Table 3: Check-All-That-Apply (CATA) Aftertaste Descriptors for Rebaudioside A, D, and M
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Attribute Reb A (count) Reb D (count) Reb M (count)
Sucrose
(count)

Sweet 85 95 100 110

Bitter 60 25 20 10

Chemical 55 30 28 5

Artificial 70 65 68 15

Pleasant 30 70 75 105

Data represents

the number of

participants

(n=126) who

selected the

attribute to

describe the

aftertaste of each

sweetener

solution.[10][11]

[12]

Experimental Protocols for Sensory Evaluation
The following are detailed methodologies for key experiments to characterize the sensory

profile of Rebaudioside I.

Protocol 1: Determination of Sweetness Potency (Equi-
sweetness Method)
Objective: To determine the concentration of Rebaudioside I that is equally sweet to a series

of sucrose solutions.

Materials:

Rebaudioside I (high purity)
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Sucrose (analytical grade)

Purified, taste-free water

Graduated cylinders, beakers, and volumetric flasks

Coded tasting cups

Procedure:

Panelist Selection and Training:

Recruit 10-15 panelists who are non-smokers and have good dental hygiene.

Screen panelists for their ability to detect basic tastes (sweet, sour, bitter, salty, umami).

Train panelists on the concept of equi-sweetness matching using known sweeteners like

sucrose and aspartame.

Sample Preparation:

Prepare a range of sucrose reference solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v in

purified water).

Prepare a series of stock solutions of Rebaudioside I at varying concentrations (e.g., 100,

200, 300, 400, 500 mg/L).

Sensory Evaluation:

Employ a two-alternative forced-choice (2-AFC) or three-alternative forced-choice (3-AFC)

method.

Present panelists with a sucrose reference solution and two or three coded samples, one

of which contains a specific concentration of Rebaudioside I and the others are blanks

(water).

Ask panelists to identify which sample is sweeter than the reference.
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The concentration of Rebaudioside I that is identified as equally sweet to the sucrose

reference by a statistically significant number of panelists is determined.

Repeat this process for each sucrose concentration.

Data Analysis:

Calculate the sweetness potency of Rebaudioside I at each sucrose equivalence level by

dividing the sucrose concentration by the equi-sweet Rebaudioside I concentration.

Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of Rebaudioside I by identifying and

quantifying its sensory attributes.

Materials:

Rebaudioside I solution (at a concentration equi-sweet to a mid-range sucrose solution,

e.g., 8%)

Sucrose solution (e.g., 8%) for comparison

Reference standards for off-tastes (e.g., caffeine for bitterness, licorice extract for licorice

flavor).

Coded tasting cups

Data collection software or ballots

Procedure:

Panelist Training:

Use a trained descriptive analysis panel (8-12 members).

In initial sessions, have the panel brainstorm and define a list of sensory attributes to

describe the taste and aftertaste of Rebaudioside I (e.g., sweetness onset, sweetness
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intensity, bitterness, licorice flavor, metallic taste, astringency, lingering sweetness,

lingering bitterness).

Provide reference standards to anchor the intensity scales for each attribute.

Evaluation:

Present the panelists with coded samples of the Rebaudioside I solution and the sucrose

reference in a randomized order.

Panelists rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm

line scale anchored with "not perceived" and "very strong").

Data Analysis:

Analyze the data using analysis of variance (ANOVA) to identify significant differences in

attribute intensities between Rebaudioside I and sucrose.

Visualize the results using spider plots or bar charts to compare the sensory profiles.

Protocol 3: Time-Intensity (TI) Analysis
Objective: To measure the evolution of sweetness and any off-tastes of Rebaudioside I over

time.

Materials:

Rebaudioside I solution

Sucrose solution for comparison

Computer with time-intensity data acquisition software

Procedure:

Panelist Training:

Train panelists on the use of the TI software, which typically involves moving a cursor on a

scaled line to indicate the perceived intensity of a specific attribute over time.
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Evaluation:

Panelists take a defined amount of the sample into their mouth, start the data recording,

and rate the intensity of a single attribute (e.g., sweetness) continuously from the moment

of ingestion until the sensation is no longer perceived.

Panelists rinse with purified water between samples.

Repeat the process for other key attributes, such as bitterness.

Data Analysis:

Generate time-intensity curves by averaging the data from all panelists.

From these curves, extract key parameters such as maximum intensity (Imax), time to

maximum intensity (Tmax), and duration of the sensation.

Visualizations of Experimental Workflows and
Signaling Pathways
Experimental Workflow for Sensory Evaluation
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Sensory Protocols
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Caption: Workflow for the sensory evaluation of Rebaudioside I.
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Taste Signaling Pathways for Steviol Glycosides
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Caption: Putative taste signaling pathways for Rebaudioside I.

Conclusion
The sensory evaluation of Rebaudioside I is crucial for its potential application as a high-

intensity sweetener. While direct sensory data for Reb I is emerging, the established protocols

and comparative data from other rebaudiosides presented in these application notes provide a

robust framework for its characterization. A comprehensive sensory analysis, encompassing

sweetness potency, descriptive profiling, and temporal dynamics, will elucidate the unique taste

profile of Rebaudioside I and guide its effective utilization in various products. The interaction

of Rebaudioside I with both sweet and bitter taste receptors is a key area for investigation to

understand its complete sensory perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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